

# Spectroscopic and Analytical Characterization of 3-(1-Pyrrolidinyl)aniline: A Technical Guide

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## Compound of Interest

Compound Name: 3-(Pyrrolidin-1-yl)aniline

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This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the characterization of 3-(1-Pyrrolidinyl)aniline (CAS No. 115833-93-7). This document is intended to serve as a comprehensive resource for researchers and professionals involved in the synthesis, quality control, and application of this and related compounds.

## Compound Identification

Parameter	Value	Source
IUPAC Name	3-(Pyrrolidin-1-yl)aniline	PubChem[1]
Synonyms	N-(3-aminophenyl)pyrrolidine, 3-Pyrrolidin-1-ylaniline	PubChem[1]
CAS Number	115833-93-7	PubChem[1]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> N <sub>2</sub>	PubChem[1]
Molecular Weight	162.23 g/mol	PubChem[1]
Purity	≥98% (Typical)	ChemScene[2]

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The following  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are for N-phenylpyrrolidine, which is structurally equivalent to pyrrolidinyl-aniline. The specific isomer (ortho, meta, or para) was not explicitly stated in the source data, but the pattern is consistent with a substituted aniline.

Table 1:  $^1\text{H}$  NMR Data for N-Phenylpyrrolidine in  $\text{CDCl}_3$  (400 MHz)[3]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.18 - 7.13	m	2H	Ar-H
6.58	t, J = 7.2 Hz	1H	Ar-H
6.50	d, J = 8.4 Hz	2H	Ar-H
3.20	t, J = 6.8 Hz	4H	N-CH <sub>2</sub> (pyrrolidine)
1.94 - 1.90	m	4H	CH <sub>2</sub> -CH <sub>2</sub> (pyrrolidine)

Table 2:  $^{13}\text{C}$  NMR Data for N-Phenylpyrrolidine in  $\text{CDCl}_3$  (100 MHz)[3]

Chemical Shift ( $\delta$ ) ppm	Assignment
139.3	Ar-C
129.0	Ar-CH
115.2	Ar-CH
111.5	Ar-CH
47.4	N-CH <sub>2</sub> (pyrrolidine)
25.3	CH <sub>2</sub> -CH <sub>2</sub> (pyrrolidine)

## Mass Spectrometry (MS)

Mass spectrometry data for 3-(1-Pyrrolidinyl)aniline is available through various databases, often acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[1] The expected molecular ion peak and key fragments are summarized below.

Table 3: Predicted Mass Spectrometry Data for 3-(1-Pyrrolidinyl)aniline

m/z	Ion	Notes
162	[M] <sup>+</sup>	Molecular Ion
161	[M-H] <sup>+</sup>	Loss of a hydrogen atom

## Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 3-(1-Pyrrolidinyl)aniline will exhibit characteristic absorption bands for the functional groups present. As a primary aromatic amine and a tertiary aliphatic amine (within the pyrrolidine ring), the following absorptions are expected.

Table 4: Expected FT-IR Absorption Bands for 3-(1-Pyrrolidinyl)aniline

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
3450 - 3300	N-H Stretch (asymmetric & symmetric)	Primary Aromatic Amine
3100 - 3000	C-H Stretch	Aromatic Ring
2980 - 2840	C-H Stretch	Pyrrolidine Ring (Aliphatic)
1650 - 1580	N-H Bend	Primary Aromatic Amine
1600 - 1450	C=C Stretch	Aromatic Ring
1335 - 1250	C-N Stretch	Aromatic Amine
1250 - 1020	C-N Stretch	Aliphatic Amine
910 - 665	N-H Wag	Primary Aromatic Amine

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aniline derivatives and are applicable to 3-(1-Pyrrolidinyl)aniline.

## NMR Spectroscopy Protocol[4][5]

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- Instrumentation: Utilize a 300-600 MHz NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Pulse Sequence: Standard single pulse.
  - Number of Scans: 16-64.
  - Relaxation Delay: 1-5 seconds.
  - Spectral Width: -2 to 12 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Sequence: Proton-decoupled single pulse.
  - Number of Scans:  $\geq 1024$ .
  - Relaxation Delay: 2 seconds.
  - Spectral Width: 0 to 200 ppm.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Mass Spectrometry (GC-MS) Protocol[4][6]

- Sample Preparation: Prepare a dilute solution (1-10  $\mu\text{g/mL}$ ) in a volatile solvent such as methanol or acetonitrile.
- Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Gas Chromatography Conditions:

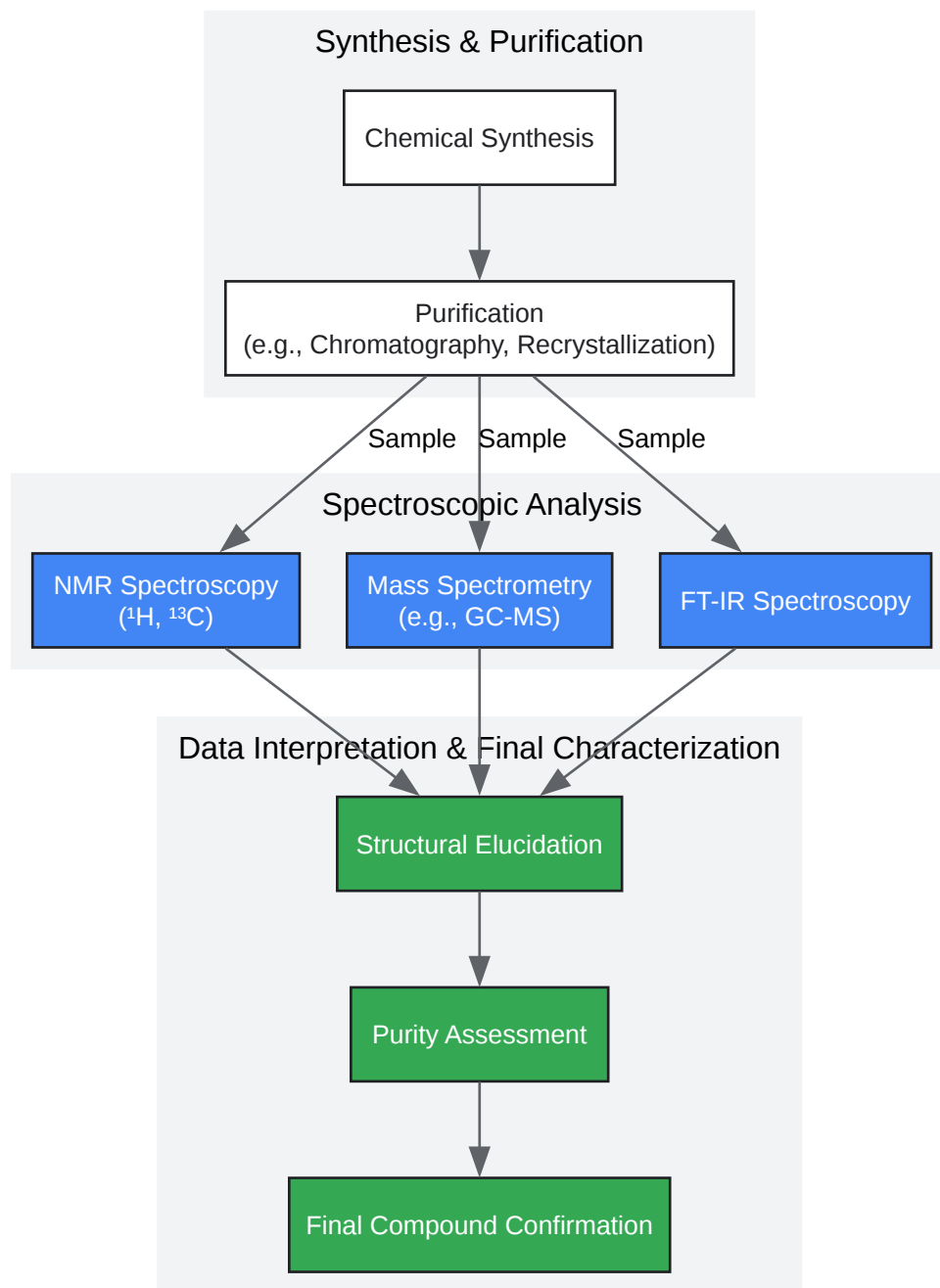
- Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5).
- Carrier Gas: Helium or hydrogen.
- Injector Temperature: 250 °C.
- Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
- Mass Spectrometry Conditions:
  - Ionization Mode: Electron Ionization (EI).
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Data Acquisition: Scan a relevant m/z range (e.g., 50-400 amu).

## FT-IR Spectroscopy Protocol[4][7]

- Sample Preparation (KBr Pellet Method):
  - Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar.
  - Grind the mixture to a fine powder.
  - Press the powder into a transparent disk using a pellet press.
- Instrumentation: Fourier-Transform Infrared Spectrometer.
- Data Acquisition:
  - Acquire a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and acquire the sample spectrum.
  - The spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$ .

## Analytical Workflow Visualization

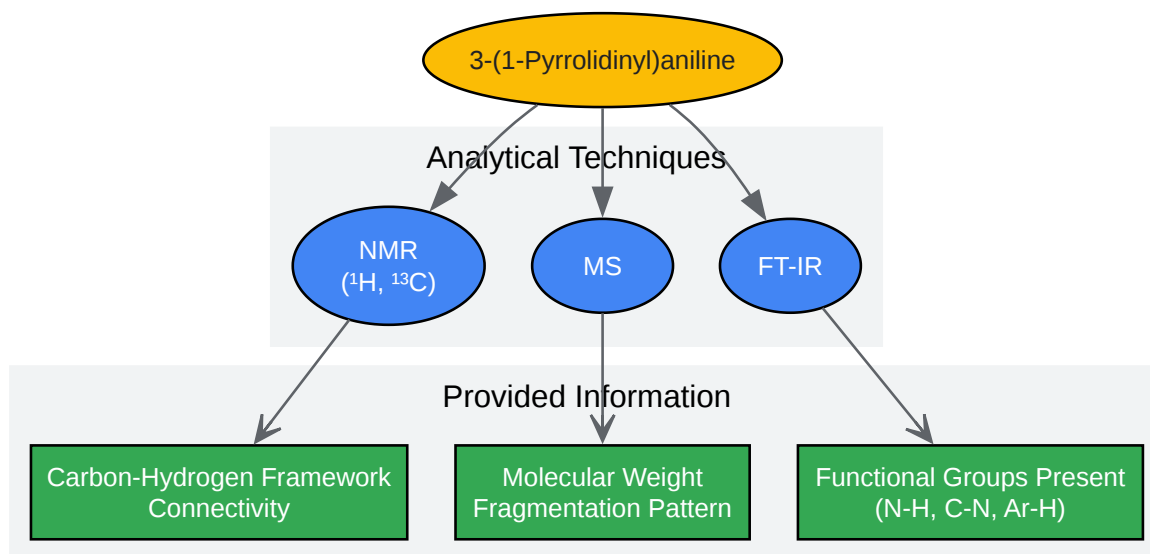
The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized aniline derivative like 3-(1-Pyrrolidiny)aniline.



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Caption: Logical workflow for the synthesis and characterization of 3-(1-Pyrrolidiny)aniline.

The following diagram illustrates the relationship between the analytical techniques and the information they provide for structural elucidation.



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Caption: Relationship between analytical techniques and the information they provide.

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## References

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- 3. application.wiley-vch.de [application.wiley-vch.de]
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